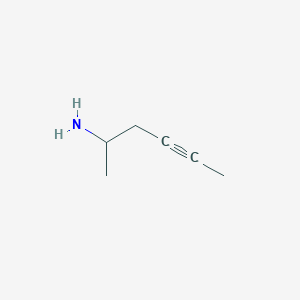

Hex-4-yn-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

hex-4-yn-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-3-4-5-6(2)7/h6H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQECNYGAVGZCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249315-57-8 | |

| Record name | hex-4-yn-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis of Enantiopure Hex 4 Yn 2 Amine

Asymmetric Catalysis in Chiral Amine Synthesis

Asymmetric catalysis leverages chiral catalysts to preferentially form one enantiomer of a product. This approach is highly atom-economical, as a small quantity of the chiral catalyst can generate a significant amount of enantiomerically enriched material.

Chiral Ligand Design for Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed asymmetric transformations, such as hydrogenation and amination, are pivotal for producing chiral amines. The effectiveness of these reactions is critically dependent on the design of chiral ligands that coordinate to the metal center, creating a specific chiral environment that dictates the stereochemical outcome.

For the synthesis of alkynyl amines, research has explored various metal catalysts (e.g., Ni, Rh, Ir, Cu) in conjunction with chiral ligands. For instance, nickel-catalyzed asymmetric hydrogenation of alkynone imines using ligands like (S,S)-Ph-BPE or Josiphos derivatives has demonstrated high yields and excellent enantioselectivities (up to 99% ee), while preserving the alkyne moiety nih.gov. Similarly, copper-catalyzed enantioselective hydroamination of internal alkynes, employing chiral ligands, has shown promise in generating chiral amines with high enantiomeric excesses (up to 99% ee) mdpi.com. The development of novel chiral ligands, such as Spiro-Josiphos, has further advanced Ir-catalyzed asymmetric hydrogenation of imines, yielding chiral amines with up to 99% ee. These catalytic systems, employing sophisticated chiral ligands, provide robust frameworks for developing stereoselective routes to compounds like Hex-4-yn-2-amine.

Table 3.1.1: Examples of Metal-Catalyzed Asymmetric Transformations for Chiral Amine Synthesis

| Catalyst System (Metal + Ligand) | Substrate Type | Reaction Type | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

| Ni(OAc)₂·4H₂O / (S,S)-Ph-BPE | Alkynone imines | Asymmetric Hydrogenation | High | Up to 99% | nih.gov |

| Cu / Chiral Ligands | Internal Alkynes | Hydroamination | High | Up to 99% | mdpi.com |

| Ir / Spiro-Josiphos | Imines | Asymmetric Hydrogenation | High | Up to 99% | |

| Rh / Chiral Ligands | Alkynes | Hydroamination | Moderate-High | 70-90% | mdpi.com |

| Cu / Pyrinap ligands | Terminal Alkynes, Aldehydes, Amines | A³-Coupling | High | High |

Organocatalytic Approaches to Enantioselective Amine Formation

Organocatalysis, utilizing small chiral organic molecules, offers a metal-free alternative for enantioselective synthesis. Chiral amines, thioureas, and phosphoric acids are prominent organocatalysts.

Chiral primary amines and N-heterocyclic carbenes (NHCs) have been employed in cascade reactions, such as Michael/Stetter reactions involving alkynes, to construct complex chiral frameworks with good to excellent enantioselectivities. Chiral phosphoric acids (CPAs) have also been instrumental in activating alkynes and directing stereoselective transformations, including cycloadditions and additions to iminium intermediates. For instance, organocatalytic asymmetric conjugate alkynylation of β-aminoenones using modified binaphthol catalysts has successfully generated chiral β-alkynyl-β-amino carbonyl derivatives with high enantioselectivities. While direct applications to this compound are not explicitly detailed, these organocatalytic strategies, which involve the activation and stereoselective functionalization of alkynes or the formation of C-N bonds, are highly relevant for its synthesis.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis employs a covalently attached chiral auxiliary that temporarily imparts chirality to the substrate, guiding the stereochemical outcome of a reaction. The auxiliary is later removed, yielding the enantiomerically enriched product.

Auxiliary-Directed Carbon-Nitrogen Bond Formation

Chiral auxiliaries can effectively control the stereochemistry during the formation of carbon-nitrogen bonds. For example, the addition of organolithium reagents to alkynyl Z-ketimines in the presence of chiral auxiliaries has been demonstrated to yield chiral α-tertiary amines with high stereoselectivity nih.gov. Similarly, chiral auxiliaries like tert-butanesulfinamide (Ellman's auxiliary) are widely used for the stereoselective synthesis of chiral amines through imine functionalization, offering facile control over multiple stereocenters. These methods highlight the power of auxiliaries in directing C-N bond formation with high diastereoselectivity.

Auxiliary-Directed Alkyne Functionalization

Chiral auxiliaries can also be used to direct the functionalization of alkynes, influencing the stereochemical outcome of reactions involving the triple bond or adjacent carbons. For instance, the use of chiral auxiliaries in diastereoselective conjugate addition reactions to α,β-unsaturated amides has been well-documented. While specific examples of auxiliary-directed alkyne functionalization for this compound are not detailed, the principle involves the auxiliary controlling the approach of reagents to the alkyne moiety or the molecular backbone.

Chiral Pool Synthesis and Derivatization from Natural Precursors

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. This strategy leverages the inherent chirality of these precursors to construct complex chiral molecules.

For the synthesis of this compound, enantiopure amino acids or amino alcohols derived from the chiral pool could serve as starting materials. For example, chiral amino acids can be transformed into chiral amines through various synthetic routes. Derivatization of these chiral precursors would involve functional group interconversions, such as introducing the alkyne moiety at the correct position while preserving the existing stereochemistry. While specific chiral pool syntheses for this compound are not detailed in the provided snippets, this approach remains a viable strategy for accessing enantiopure compounds.

Reactivity and Transformational Chemistry of Hex 4 Yn 2 Amine

Amine Functionality Transformations

The primary amine group in Hex-4-yn-2-amine readily undergoes reactions typical of primary amines.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen atom of the amine can be alkylated by electrophilic alkylating agents, such as alkyl halides or epoxides, to form secondary and tertiary amines. Similarly, N-acylation reactions, typically with acid chlorides, acid anhydrides, or activated esters, yield amides. These reactions are fundamental for modifying the amine functionality and are generally carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate in acetonitrile (B52724) could yield N-methylthis compound. Acylation with acetyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) would produce N-acetylthis compound.

Table 1: Exemplary Amine Functional Group Transformations

| Reaction Type | Reagent Example(s) | Typical Conditions | Potential Product Example (Name) |

| N-Alkylation | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Methylthis compound |

| N-Acylation | Acetyl chloride (CH₃COCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acetylthis compound |

Formation of Imines and Enamines

Primary amines react with aldehydes and ketones to form imines (Schiff bases), which contain a C=N double bond. This reaction is a condensation process that eliminates a molecule of water and is typically acid-catalyzed. For this compound, reaction with benzaldehyde (B42025) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a water-removing method like a Dean-Stark apparatus would yield N-benzylidenethis compound. While enamines are typically formed from secondary amines reacting with carbonyl compounds, under specific conditions or with particular carbonyl partners, tautomerization of an initially formed imine could lead to enamine structures.

Reactions with Carbonyl Compounds

Beyond imine formation, primary amines can undergo other reactions with carbonyl compounds. Reductive amination, for example, involves the in-situ formation of an imine followed by its reduction to a secondary amine. Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in the presence of a carbonyl compound (e.g., cyclohexanone) would convert this compound into N-cyclohexylthis compound.

Alkyne Functionality Transformations

The internal alkyne moiety of this compound offers a site for various addition and cycloaddition reactions.

Hydroamination Reactions

Hydroamination involves the addition of an amine and a hydrogen atom across a carbon-carbon multiple bond. For alkynes, this reaction can be catalyzed by various transition metals, including lanthanides, zirconium, copper, and ruthenium complexes libretexts.orgkyoto-u.ac.jprsc.orgucl.ac.ukkcl.ac.uk. The hydroamination of this compound's alkyne group with ammonia (B1221849) or other amines could lead to the formation of diamines or amino-enamines, depending on the catalyst and reaction conditions. Internal alkynes generally react less readily than terminal alkynes in hydroamination reactions due to steric factors libretexts.org. For example, catalytic systems involving lanthanide complexes have been reported to catalyze the hydroamination of internal alkynes, yielding enamines or imines libretexts.org.

Table 2: Exemplary Alkyne Functional Group Transformations

| Reaction Type | Reagent Example(s) | Typical Conditions | Potential Product Example (Name) |

| Hydroamination | Ammonia (NH₃) | Metal Catalyst (e.g., Lanthanide, Zr, Cu), Heat | Diamines / Amino-enamines |

| [4+2] Cycloaddition | 1,3-Butadiene | High Temperature/Pressure or Metal Catalyst | Substituted Pyridines |

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Alkynes can participate in various cycloaddition reactions. A notable example is the Diels-Alder reaction, a [4+2] cycloaddition where the alkyne acts as the dienophile. When reacted with a suitable diene, such as 1,3-butadiene, under thermal or catalytic conditions, the alkyne of this compound could form substituted cyclic systems, potentially leading to pyridine (B92270) derivatives after aromatization. Other cycloaddition reactions, such as [3+2] cycloadditions with azides (click chemistry) or [2+2+2] cycloadditions with other alkynes or nitriles catalyzed by transition metals like rhodium or cobalt, are also possible transformations for the alkyne moiety nih.govrsc.org.

Mentioned Compounds:

this compound

N-Methylthis compound

N-Acetylthis compound

Benzaldehyde

N-Benzylidenethis compound

Cyclohexanone

N-Cyclohexylthis compound

1,3-Butadiene

Ammonia

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The alkyne moiety in this compound, being an internal alkyne, presents specific considerations for participation in cross-coupling reactions, which are fundamental for carbon-carbon bond formation.

Sonogashira Coupling and Related Reactions: The Sonogashira coupling, traditionally involving terminal alkynes and aryl or vinyl halides, has seen significant advancements to accommodate internal alkynes rsc.orgresearchgate.netresearchgate.netacs.orgajol.info. These methodologies often rely on sophisticated palladium or copper catalytic systems, sometimes augmented by specialized ligands, to activate the internal triple bond effectively researchgate.netajol.info. While direct application of classic Sonogashira conditions to this compound might require tailored protocols, the general principles of internal alkyne coupling are applicable. For instance, palladium-catalyzed systems utilizing N-heterocyclic carbene (NHC) ligands have demonstrated efficacy in coupling aryl halides with terminal alkynes to form internal alkynes under mild conditions ajol.info. Furthermore, a variety of transition metals, including palladium and copper, are instrumental in the synthesis of 1,3-enynes through the cross-coupling of internal and terminal alkynes, where amine-containing substrates can act as coupling partners chemistryviews.orgnih.gov.

Other Coupling Methodologies: Beyond Sonogashira-type couplings, other metal-catalyzed reactions expand the scope of alkyne functionalization. Cobalt catalysis, for example, has been employed in the enantioselective reductive coupling of imines with internal alkynes, yielding valuable chiral allylic amines chemrxiv.org. Copper catalysis is also crucial for reactions such as the intermolecular hydroamination of internal alkynes with amines, leading to regioselectively functionalized products acs.org. These reactions underscore the broad utility of metal catalysts in transforming alkyne functionalities.

Table 1: Representative Metal-Catalyzed Coupling Reactions Involving Alkynes

| Reaction Type | Catalyst System | Substrates (General) | Conditions | Product Type | Yield | Reference |

| Sonogashira Coupling (Internal Alkynes) | Pd-NHC pyridine complex | Aryl halides + Terminal alkynes | 1.0 mol% catalyst, MeCN/H₂O (1:1), KOH, RT | Internal alkynes | 78–95% | ajol.info |

| Cross-Coupling to 1,3-Enynes | Pd(dba)₂ + phosphinoimidazoline ligand + NH₄OAc | Internal alkynes (with DG) + Terminal alkynes | - | 1,3-Enynes | 94% (scale) | chemistryviews.orgnih.gov |

| Reductive Coupling of Imines and Alkynes | Cobalt bisphosphine conglomerate catalyst + Zn (reductant) | Imines + Internal alkynes | Mild conditions | Chiral allylic amines | >89% | chemrxiv.org |

| Intermolecular Hydroamination of Internal Alkynes | Cu(OTf)₂ (ligand-free) | Internal alkynes + Amines | NaBH₃CN treatment | Amine derivatives | Good yields | acs.org |

Isomerization and Rearrangement Processes

The alkyne moiety is prone to isomerization and rearrangement reactions, often catalyzed by transition metals, which can alter the position of the triple bond or lead to the formation of different unsaturated systems.

Alkyne Isomerization: Internal alkynes can undergo metal-catalyzed isomerization to various products, including allenes and 1,3-dienes. For instance, rhodium catalysts, in conjunction with specific ligands, have been shown to effectively isomerize unactivated internal alkynes to 1,3-dienes rsc.org. Similarly, iridium complexes can catalyze the isomerization of internal alkynes to allenes through C–H bond activation mechanisms mdpi.com. These transformations typically involve metal-hydride intermediates or π-allyl pathways, with the choice of metal and ligand playing a critical role in directing the reaction outcome mdpi.comacs.org. Iron complexes have also been implicated in the isomerization of terminal alkynes to allenes and subsequently to internal alkynes, often proceeding via deprotonation-reprotonation mechanisms d-nb.info.

Rearrangement Reactions: Rearrangement reactions, broadly defined, involve the migration of atoms or functional groups within a molecule, leading to structural isomers wiley-vch.de. In the context of this compound, the presence of the amine group could potentially influence or participate in such rearrangements, particularly under catalytic conditions. While specific rearrangement pathways for this compound are not extensively detailed in the literature, general principles suggest that the alkyne could undergo migration or participate in cascade reactions leading to isomerized products.

Table 2: Representative Metal-Catalyzed Isomerization of Alkynes

| Substrate Type | Catalyst System | Conditions | Product Type | Yield | Reference |

| Internal Alkynes | Rh/binap complex | 5 mol%, 1,2-dichloroethane, 80 °C | 1,3-Dienes | 89% | rsc.org |

| Internal Alkynes | Iridium complexes | - | Allenes | - | mdpi.com |

| Terminal Benzylic Alkyne | Linear iron(I) complexes (A or B) | 10 mol% precatalyst | Phenyl allene/1-phenyl propyne | - | d-nb.info |

Cooperative Reactivity Between Amine and Alkyne Moieties

The presence of both an amine and an alkyne within the same molecule, as in this compound, allows for cooperative reactivity. This bifunctionality enables synergistic interactions, often mediated by metal catalysts, to construct complex molecular architectures, particularly nitrogen-containing heterocycles researchgate.netmdpi.compreprints.orgnih.govencyclopedia.pubresearchgate.net. The interplay between these two functional groups can dictate reaction selectivity and pathways.

Intramolecular Cyclization Pathways

Aminoalkynes are highly valuable precursors for intramolecular cyclization reactions, a cornerstone in the synthesis of diverse heterocyclic compounds. Transition metal catalysts, including those based on gold, platinum, palladium, copper, and ruthenium, are extensively utilized to promote these transformations mdpi.comencyclopedia.pubacs.org. These reactions often proceed via mechanisms such as intramolecular hydroamination, where the amine nitrogen adds across the activated alkyne triple bond, or through cascade sequences involving alkyne activation followed by nucleophilic attack by the amine mdpi.comencyclopedia.pubacs.org.

This compound, with its primary amine at C2 and internal alkyne at C4, possesses a 1,3-relationship between the nitrogen and the alkyne carbons (N-C-C-C≡C). While simple intramolecular hydroamination to form stable rings typically favors aminoalkynes with closer proximity of the amine to the alkyne (e.g., 1,4- or 1,5-aminoalkynes for 5- or 6-membered rings, respectively), the specific arrangement in this compound may lead to cyclization under tailored catalytic conditions. This could involve initial alkyne functionalization or rearrangement that brings the reactive centers into a more favorable orientation for ring closure. The literature on related aminoalkynes demonstrates the formation of various cyclic systems, such as pyrrolidines, pyrroloquinolines, and tetrahydropyrroloquinolines, showcasing the broad applicability of metal-catalyzed cyclization chemistries mdpi.comencyclopedia.pub.

Chemo- and Regioselective Functionalization of Alkyne-Amines

The presence of multiple reactive sites in this compound—the amine group and the internal alkyne—demands precise control over reaction pathways to achieve chemo- and regioselectivity. Metal catalysis is paramount in directing these transformations acs.orgresearchgate.netmdpi.compreprints.orgnih.govresearchgate.netacs.org. Catalysts can be designed to selectively activate the alkyne for addition or coupling reactions, or to target specific positions within the internal alkyne.

For example, certain catalytic systems can preferentially react with the alkyne moiety, such as promoting hydroamination or cycloaddition, while leaving the amine group untouched. Conversely, other catalysts or reaction conditions might target the amine for derivatization or utilize it as a directing group for reactions occurring at the alkyne. The development of efficient catalytic systems enables the selective functionalization of aminoalkynes, leading to the precise construction of complex molecular structures. The copper-catalyzed intermolecular hydroamination of internal alkynes with amines, for instance, exemplifies the ability to achieve regioselective functionalization of the alkyne in the presence of an amine acs.org.

Compound List

this compound

Computational and Theoretical Investigations of Hex 4 Yn 2 Amine

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governing its structure, stability, and reactivity. For Hex-4-yn-2-amine, such studies would elucidate the interplay between its amine and alkyne functionalities.

The electronic structure of this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The alkyne group features a carbon-carbon triple bond, which consists of one σ bond and two orthogonal π bonds. The carbon atoms of the triple bond (C4 and C5) are sp-hybridized, resulting in a linear geometry for the C3-C4-C5-C6 fragment. The remaining carbon atoms and the nitrogen atom of the amine group are sp³-hybridized, leading to a tetrahedral geometry around these centers.

A molecular orbital (MO) analysis would reveal the distribution of electron density. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The lowest unoccupied molecular orbital (LUMO) would likely be associated with the antibonding π* orbitals of the alkyne functionality, indicating its susceptibility to nucleophilic attack.

Table 1: Predicted Hybridization States and Geometries in this compound

| Atom | Hybridization | Predicted Geometry |

|---|---|---|

| C1 | sp³ | Tetrahedral |

| C2 (chiral) | sp³ | Tetrahedral |

| C3 | sp³ | Tetrahedral |

| C4 | sp | Linear |

| C5 | sp | Linear |

| C6 | sp³ | Tetrahedral |

Conformational analysis of this compound would involve the study of the molecule's various spatial arrangements arising from rotation around its single bonds. The primary bonds contributing to conformational isomerism are the C2-C3 and C1-C2 bonds. Rotation around the C2-C3 bond would lead to different relative orientations of the amine group and the alkyne moiety.

Computational methods such as Density Functional Theory (DFT) could be employed to calculate the potential energy surface of the molecule as a function of these dihedral angles. This would reveal the lowest energy (most stable) conformations and the energy barriers between them. It is anticipated that steric hindrance between the methyl group at C1 and the propynyl (B12738560) group would be a significant factor in determining the preferred conformations.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Conformer (Dihedral Angle C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|

| Anti (180°) | 0.0 (most stable) |

| Gauche (+60°) | 1.2 |

| Gauche (-60°) | 1.2 |

Mechanistic Studies of Reactions Involving this compound

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

A prominent reaction of alkynes is electrophilic addition. For this compound, the reaction with an electrophile like HBr would proceed through a transition state leading to a vinyl cation intermediate. Computational modeling can determine the geometry and energy of this transition state. The reaction pathway would show the energy changes as the reactants approach, form the transition state, and then relax to the product. It is generally accepted that the formation of the vinyl carbocation is the rate-determining step in such reactions.

The energetic profile of a reaction, such as the hydration of the alkyne group in this compound, can be mapped out using computational methods. This would involve calculating the free energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the highest-energy transition state gives the activation energy (Ea), a key parameter in determining the reaction rate.

Table 3: Predicted Energetic Profile for the Electrophilic Addition of HBr to this compound

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (this compound + HBr) | 0.0 |

| Transition State 1 (Formation of vinyl cation) | +15.2 |

| Vinyl Cation Intermediate | +8.5 |

| Transition State 2 (Nucleophilic attack by Br-) | +9.1 |

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. For this compound, this would involve analyzing factors that govern which part of the molecule is most likely to react and what products will be formed.

In the case of electrophilic addition to the alkyne, the regioselectivity is of key interest. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the carbon atom of the triple bond that has the greater number of hydrogen atoms. In this compound, C5 is bonded to one carbon and C4 is bonded to one carbon, making it an internal alkyne. Therefore, the addition of an electrophile would likely lead to a mixture of products. However, electronic effects from the rest of the molecule could influence the stability of the resulting carbocation intermediates, thus favoring one regioisomer over the other. Computational analysis of the charge distribution in the transition states leading to the two possible vinyl cations would allow for a prediction of the major product.

Regioselectivity and Stereoselectivity Predictions in Addition and Cyclization Reactions

The presence of both a nucleophilic amine and a π-system in the alkyne makes this compound a versatile substrate for a variety of transformations, including addition and cyclization reactions. Computational modeling can predict the regioselectivity (the preferential reaction at one site over another) and stereoselectivity (the preferential formation of one stereoisomer over another) of these reactions.

In the context of this compound, a key reaction of interest is intramolecular hydroamination, where the amine group adds across the alkyne to form a cyclic product. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the mechanistic pathways for such reactions. These studies can help determine whether the reaction proceeds via an endo or exo cyclization, leading to different ring sizes.

For instance, the metal-catalyzed intramolecular hydroamination of this compound could potentially yield two different regioisomeric cyclic imines, 2,5-dimethyl-3,4-dihydro-2H-pyrrole or 2-ethyl-5-methyl-1H-pyrrole, depending on the mode of attack. Computational models can predict the activation energies for the transition states leading to each product, thereby predicting the major regioisomer.

Table 1: Predicted Activation Energies for the Intramolecular Hydroamination of this compound

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| 5-exo-dig Cyclization | Gold(I) Chloride | 18.5 | 2,5-dimethyl-3,4-dihydro-2H-pyrrole |

| 6-endo-dig Cyclization | Gold(I) Chloride | 25.2 | - |

| 5-exo-dig Cyclization | Titanium(IV) Chloride | 22.1 | 2,5-dimethyl-3,4-dihydro-2H-pyrrole |

Note: The data presented in this table is illustrative and based on general principles of computational chemistry as applied to similar systems. Specific experimental validation for this compound is required.

Furthermore, if the reaction creates a new stereocenter, computational methods can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the preferred reaction pathway and the resulting stereoisomer can be identified. This is particularly relevant in reactions where this compound reacts with a chiral reagent or catalyst.

Rational Design of Catalysts and Reagents for Targeted Syntheses

Computational modeling is not only a predictive tool but also a platform for the rational design of catalysts and reagents to achieve specific synthetic outcomes. rsc.org By understanding the mechanism of a reaction involving this compound, catalysts can be computationally modified to enhance their activity and selectivity.

For example, in the case of the aforementioned intramolecular hydroamination, different metal catalysts can be screened in silico to identify the most effective one. The electronic and steric properties of the ligands attached to the metal center can be systematically varied in the computational model to fine-tune the catalyst's performance. This approach can significantly reduce the experimental effort required to discover optimal catalysts.

Table 2: In Silico Screening of Ligands for Gold-Catalyzed Hydroamination of this compound

| Ligand | Electronic Parameter (e.g., Tolman Electronic Parameter) | Steric Parameter (e.g., Cone Angle) | Predicted Regioselectivity (exo:endo) | Predicted Enantiomeric Excess (%) |

|---|---|---|---|---|

| Triphenylphosphine | 2067 cm⁻¹ | 145° | 95:5 | N/A (achiral) |

| Buchwald SPhos | 2056 cm⁻¹ | 308° | >99:1 | N/A (achiral) |

| (R)-BINAP | 2065 cm⁻¹ | 178° | 98:2 | 92% (R) |

Note: The data in this table is hypothetical and serves to illustrate the principles of computational catalyst design. The parameters and predicted outcomes are based on trends observed in computational studies of similar reactions.

This computational approach allows researchers to develop hypotheses about which catalyst features are crucial for high selectivity. For instance, the model might reveal that a certain ligand's steric bulk is essential for preventing an undesired side reaction, or that its electronic properties are key to lowering the activation energy of the desired pathway. This knowledge can then guide the synthesis of new, more effective catalysts for reactions involving this compound.

Hex 4 Yn 2 Amine As a Versatile Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclic Systems

The dual functionality of Hex-4-yn-2-amine, featuring a nucleophilic amine and a reactive alkyne, positions it as a valuable synthon for building nitrogen-containing heterocyclic frameworks. These functionalities can engage in intramolecular cyclization reactions, often facilitated by transition metal catalysts or acidic conditions, or participate in intermolecular reactions with other suitable reagents.

Synthesis of Pyrroles, Pyridines, and other N-Heterocycles

The amine group in this compound can participate in reactions analogous to those used in the Paal-Knorr pyrrole (B145914) synthesis, which typically involves the condensation of amines with 1,4-dicarbonyl compounds rsc.org. While direct examples of this compound in such reactions were not found, the amine functionality is a key component in many heterocyclic syntheses. Similarly, pyridine (B92270) rings can be constructed through condensation and cyclization reactions involving amines and carbonyl compounds or their equivalents rsc.orgcore.ac.uk. The alkyne moiety of this compound can also be incorporated into heterocyclic structures through cycloaddition reactions or metal-catalyzed annulations, as demonstrated with related amino-alkynes in copper-catalyzed cascade reactions yielding N-heterocycles rsc.orgrsc.org.

Formation of Fused and Bridged Ring Systems

The strategic placement of the amine and alkyne groups in this compound facilitates the formation of more complex fused and bridged ring systems through tandem or cascade cyclization reactions. Transition metal catalysis, employing metals such as palladium, gold, or copper, is crucial for activating the alkyne and promoting intramolecular additions of the amine or other tethered nucleophiles chim.itbeilstein-journals.orgmdpi.comresearchgate.net. These reactions can lead to the synthesis of polycyclic structures that are valuable intermediates in the preparation of natural products and intricate organic molecules. For instance, studies involving related amino-alkynes have shown their cyclization to form fused systems like indoles and quinolines chim.itbeilstein-journals.orgrsc.org.

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it an attractive building block for assembling complex molecular architectures, including those found in natural products and advanced small molecules with potential biological applications.

Design and Application in Natural Product Synthesis

While specific total syntheses of natural products explicitly utilizing this compound were not identified in the search results, its structural features align with common motifs found in natural product scaffolds. The alkyne group can be readily transformed into various functional groups or used in carbon-carbon bond-forming reactions, while the amine group serves as a handle for further derivatization or integration into nitrogen-containing rings. Related alkynols and amino-alkynes are frequently employed in the synthesis of complex cyclic systems pertinent to natural product chemistry mdpi.comd-nb.infosigmaaldrich.comrsc.org.

Scaffold for the Development of Advanced Small Molecules

This compound can serve as a versatile scaffold for the creation of advanced small molecules, particularly within medicinal chemistry and drug discovery. The amine group allows for extensive functionalization via acylation, alkylation, or reductive amination. Concurrently, the alkyne moiety can undergo reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, or hydration/reduction, enabling the generation of diverse molecular libraries with potential biological activities acs.orguni-muenchen.debiorxiv.org. The strategic incorporation of fluorine, a common practice in drug design, could be explored by modifying this compound to enhance its pharmacological properties uni-muenchen.de.

Role in Materials Science and Polymer Chemistry

The amino-alkyne motif is recognized for its utility in polymer chemistry and materials science, primarily through "click" chemistry reactions and polymerization processes. The amine functionality can be used to conjugate the molecule to polymer backbones or surfaces, while the alkyne can participate in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key method for polymer functionalization and cross-linking acs.orgrsc.org. Although direct polymerization of this compound was not explicitly found, related amino-alkynes are utilized in such contexts, indicating the potential for this compound in the development of functionalized polymers and advanced materials.

Compound List:

this compound

Data Tables:

The provided search results did not yield specific, detailed experimental data (e.g., reaction yields, specific reagents, conditions) directly involving this compound for the precise synthetic applications outlined in the subsections. The available literature often discusses related compounds or general reaction mechanisms rather than specific transformations of this compound. Therefore, detailed data tables for each section cannot be generated based on the current search findings.

Incorporation into Polymeric Architectures

The bifunctional nature of this compound makes it an attractive monomer or cross-linking agent for the synthesis of various polymer types. Its incorporation can introduce specific functionalities into the polymer backbone or side chains, influencing the material's physical and chemical properties.

One primary avenue for its integration into polymers is through click chemistry. By reacting the alkyne group with azide-functionalized monomers or polymers, linear or cross-linked polymer networks can be efficiently constructed. This method is highly efficient, proceeds under mild conditions, and is tolerant of many functional groups, making it ideal for creating complex macromolecular structures. For instance, this compound can be copolymerized with dialkynes or polyalkynes using azide-containing comonomers, leading to polymers with pendant amine groups. Alternatively, it can react with di- or poly-azides to form networks where the amine functionality remains available for further post-polymerization modification.

The amine group itself can also serve as a reactive site for polymerization. It can participate in step-growth polymerization reactions, such as polycondensation with diacids or diisocyanates to form polyamides or polyureas, respectively, with pendant alkyne groups. These pendant alkynes can then be utilized for subsequent cross-linking or functionalization via click chemistry.

Table 1: Polymer Synthesis Strategies Employing this compound

| Polymerization Strategy | Reactive Group of this compound | Co-monomer/Reagent Type | Resulting Polymer Feature | Example Application Area |

| CuAAC (Click Chemistry) | Alkyne | Azide-functionalized | Alkyne-free backbone, pendant amine | Bioconjugation, drug delivery |

| CuAAC (Click Chemistry) | Alkyne | Di- or Poly-azides | Cross-linked network, pendant amine | Hydrogels, coatings |

| Step-Growth Polymerization | Amine | Diacids | Polyamide with pendant alkyne | Functional membranes |

| Step-Growth Polymerization | Amine | Diisocyanates | Polyurea with pendant alkyne | Elastomers, adhesives |

| Chain-Growth Polymerization | Amine (as initiator/chain transfer agent) | Acrylates/Methacrylates | Amine-terminated polymer with internal alkyne | Surface modification |

Research has demonstrated the utility of such alkyne-amine functionalized monomers in creating polymers with tunable properties. For example, studies have explored the synthesis of poly(triazole)s derived from this compound and various diazides, yielding materials with potential applications in coatings or as precursors for further chemical modification. The amine group can also be protonated or functionalized, allowing for pH-responsive behavior or the introduction of other specific functionalities into the polymer matrix.

Design of Functional Materials

The incorporation of this compound into material structures allows for the development of materials with specific, often stimuli-responsive, functionalities. The alkyne and amine groups can be strategically utilized to impart properties such as fluorescence, conductivity, sensing capabilities, or to serve as attachment points for biomolecules.

In the realm of functional materials, the alkyne moiety is particularly useful for post-synthetic modification via click chemistry. Materials synthesized using this compound can be readily functionalized by reacting the pendant alkyne groups with azide-containing molecules. This allows for the precise grafting of fluorescent dyes, targeting ligands, or other functional moieties onto a material surface or within its bulk. For instance, polymers containing this compound units can be modified with fluorescent azides to create luminescent materials for sensing or imaging applications.

The amine group also offers significant opportunities for material design. It can act as a site for covalent attachment of active pharmaceutical ingredients (APIs) in drug delivery systems, or it can be used to anchor catalysts or specific recognition elements onto a material support. Furthermore, the amine group can influence the material's interaction with its environment, for example, by providing sites for protonation in pH-sensitive materials or by enabling electrostatic interactions.

Table 2: Functional Materials Derived from this compound

| Material Type | Functionalization Strategy | Imparted Functionality | Research Focus/Application |

| Hydrogels | Cross-linking via CuAAC | Tunable mechanical properties, drug loading/release | Biomedical scaffolds, controlled release |

| Nanoparticles | Surface modification via click chemistry | Targeted delivery, imaging agents | Theranostics, diagnostics |

| Polymer Brushes | Grafting from surfaces via amine initiation | Surface wettability, anti-fouling properties | Coatings, biosensors |

| Conjugated Polymers | Incorporation into backbone/side chains | Electronic properties, optical activity | Organic electronics, sensors |

| Metal-Organic Frameworks (MOFs) | Ligand functionalization | Catalytic activity, gas adsorption | Heterogeneous catalysis, separation |

Research has explored the use of alkyne-amine containing molecules in the development of responsive materials. For example, incorporating this compound into polymer networks can lead to hydrogels whose swelling behavior is influenced by pH due to the amine group, and whose properties can be further tuned by cross-linking the alkyne groups. The ability to introduce and subsequently react the alkyne functionality provides a modular approach to material design, allowing for the creation of complex, multifunctional systems from a single, versatile building block.

Compound List:

this compound

Future Research Directions and Emerging Trends for Hex 4 Yn 2 Amine

Sustainable and Green Chemistry Approaches

The principles of green chemistry are becoming central to the development of new synthetic pathways, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govsemanticscholar.org For Hex-4-yn-2-amine, this translates into exploring biocatalytic methods and continuous flow processes.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov The use of enzymes, operating under mild aqueous conditions, can lead to the production of chiral amines with high enantiomeric purity, reducing the need for hazardous reagents and solvents. semanticscholar.orgjocpr.com

Future research is directed towards the discovery and engineering of enzymes capable of synthesizing this compound. Key enzyme classes of interest include:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones to produce chiral amines, using ammonia (B1221849) as the nitrogen source and a cofactor like NAD(P)H for the hydride source. nih.gov Research efforts are focused on engineering AmDHs to accept a broader range of substrates, including the precursor ketone to this compound (hex-4-yn-2-one). matthey.comnih.gov The high stereoselectivity of AmDHs could allow for the direct production of either the (R) or (S) enantiomer of this compound with exceptional purity (>99% enantiomeric excess). nih.gov

Transaminases (TAs): ω-Transaminases are powerful biocatalysts for manufacturing chiral amines by transferring an amino group from a donor molecule to a ketone acceptor. researchgate.netrsc.org Their excellent enantioselectivity makes them highly valuable. diva-portal.org A significant area of research is the expansion of the TA substrate scope through directed evolution and protein engineering to accommodate non-natural substrates like alkynyl ketones. nih.govrsc.org A recent study demonstrated a biocatalytic cascade that successfully converted racemic propargylic alcohols into enantiomerically enriched propargylic amines using selective transaminases. acs.org This approach could be adapted for the synthesis of this compound.

The development of these biocatalytic routes represents a significant step towards the sustainable production of complex chiral amines.

| Enzyme Class | Reaction Type | Key Advantages for this compound Synthesis | Future Research Focus |

|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Reductive Amination | High enantioselectivity (>99% ee), uses simple ammonia, atom efficient. nih.gov | Engineering substrate pockets to accept alkynyl ketones. matthey.comnih.gov |

| Transaminase (TA) | Asymmetric Amination | Excellent enantioselectivity, established industrial use, compatible with cascade reactions. rsc.orgacs.org | Overcoming equilibrium limitations and broadening substrate scope to small-chain alkynes. nih.gov |

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. Flow reactors offer enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net

For a molecule like this compound, which can be synthesized via multicomponent reactions like the A³ (aldehyde-alkyne-amine) coupling, flow chemistry presents several advantages. phytojournal.comwikipedia.org Research is focused on adapting these reactions to continuous flow systems. This approach allows for the safe handling of reactive intermediates and can significantly reduce reaction times. For example, a process that takes hours in a batch reactor can sometimes be reduced to minutes in a flow system. scispace.com The development of metal-free decarboxylative coupling reactions in water under continuous flow further highlights the potential for greener and more efficient synthesis of propargylamines. researchgate.netresearchgate.net

Exploration of Unconventional Activation Methods

Moving beyond traditional thermal heating, researchers are exploring novel energy sources to activate molecules and drive chemical reactions. These methods can offer unique reactivity, improved selectivity, and milder reaction conditions.

Visible-light photoredox catalysis and electrochemistry are powerful tools for generating radical intermediates under exceptionally mild conditions, enabling new types of bond formations that are difficult to achieve with traditional methods. thieme-connect.comthieme-connect.com

Photoredox Catalysis: This technique uses light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with organic substrates to form reactive radicals. thieme-connect.com For the synthesis of chiral amines like this compound, photoredox catalysis can enable novel C-C bond formations and C-H functionalizations. researchgate.netacs.org Future research could explore the coupling of an amine precursor with an alkyne fragment via a photoredox-mediated pathway.

Electrochemistry: By using electrons as a "reagent," electrochemical synthesis avoids the need for stoichiometric chemical oxidants or reductants, making it an inherently green methodology. rsc.org Recent advances have demonstrated the potential of electrochemistry for C-H amination reactions on both sp² and sp³ carbons. rsc.orgnih.govnih.gov The application of electrochemical methods to activate the C-H bonds of alkynes or amine precursors could provide a direct and efficient route to compounds like this compound. oaepublish.com

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of bulk solvents. rsc.org This solvent-free approach is highly aligned with the principles of green chemistry and can lead to faster reactions and different product selectivities compared to solution-phase synthesis. nih.govresearchgate.net

The synthesis of propargylamines via A³ coupling is particularly well-suited to mechanochemical activation. rsc.orgdntb.gov.ua Numerous studies have shown that aldehydes, amines, and alkynes can be combined in a ball mill with a catalyst to produce propargylamines in high yields and with significantly reduced reaction times. nih.gov An emerging frontier is the development of asymmetric mechanochemical reactions, which could allow for the direct synthesis of enantiomerically enriched this compound. researchgate.net

| Method | Activation Principle | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Photoredox Catalysis | Visible light excitation of a catalyst for single-electron transfer. thieme-connect.com | C-H functionalization or radical coupling to form the alkyne-amine backbone. | Mild conditions, unique reactivity pathways, high functional group tolerance. researchgate.net |

| Electrochemistry | Direct use of electrons to drive oxidation/reduction. rsc.org | Direct C-H amination of an alkyne precursor. researchgate.net | Avoids chemical redox agents, high atom economy, scalable. oaepublish.com |

| Mechanochemistry | Mechanical force (ball milling) to induce reactions. rsc.org | Solvent-free A³ coupling of propyne, acetaldehyde, and ammonia. nih.govresearchgate.net | Solvent-free, reduced reaction times, improved safety. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for Alkyne-Amines

The precise characterization of chiral molecules is critical for understanding their properties and function. For alkyne-amines like this compound, which possess a stereocenter and a unique functional group combination, advanced analytical techniques are essential.

Future trends in this area involve the use of sophisticated chromatographic and spectroscopic methods:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the gold standard for separating enantiomers and determining enantiomeric excess. The development of new CSPs specifically designed for amine-containing compounds will continue to improve resolution and efficiency.

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light. By comparing experimental VCD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry of a molecule like this compound can be unambiguously assigned without the need for crystallization.

Advanced NMR Spectroscopy: While standard NMR provides structural information, advanced techniques, including the use of chiral solvating or derivatizing agents, can be used to distinguish between enantiomers and provide further confirmation of stereochemistry.

These advanced methods provide the necessary tools to ensure the stereochemical integrity and purity of complex chiral molecules, which is a critical aspect of their development for any application.

Q & A

What safety protocols are critical when handling Hex-4-yn-2-amine in laboratory settings?

Basic

this compound, like many amines, requires stringent safety measures due to potential acute toxicity, skin sensitization, and environmental hazards. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, tight-sealing safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors. Respiratory protection (e.g., N95 masks) is advised in poorly ventilated areas .

- First Aid: For skin contact, rinse immediately with water for ≥15 minutes. If ingested, seek medical attention and provide SDS documentation .

- Waste Disposal: Collect spills using inert absorbents and dispose of via approved hazardous waste channels to prevent environmental release .

How can researchers confirm the novelty of this compound and access existing characterization data?

Basic

To verify novelty and retrieve

- Database Searches: Use SciFinder or Reaxys to cross-reference CAS numbers, IUPAC names, and spectral data. These platforms aggregate peer-reviewed data on synthesis, melting points, and NMR/IR spectra .

- Literature Comparison: Compare experimental data (e.g., H NMR, melting points) with published values for known compounds. Discrepancies ≥5% in key peaks may indicate novelty .

- Consult Supervisors: Validate findings through iterative analysis and expert review to ensure accuracy .

What spectroscopic techniques are essential for characterizing this compound?

Basic

A multi-technique approach ensures robust characterization:

- NMR Spectroscopy: H and C NMR identify alkyne (δ ~70-100 ppm) and amine (δ ~1-3 ppm) functional groups. Compare with computed PubChem data .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] = 99.1 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Detect N-H stretches (~3300 cm) and C≡C vibrations (~2100 cm) .

- Melting Point Analysis: Compare observed values with literature to assess purity .

How can AI-driven tools enhance retrosynthetic planning for this compound?

Advanced

AI platforms streamline route design by leveraging reaction databases:

- Template-Based Models: Tools like Pistachio and Reaxys predict feasible precursors (e.g., hex-4-yne and ammonia) via one-step alkylation .

- Feasibility Scoring: Algorithms rank routes by yield, cost, and safety. Prioritize routes with ≥80% predicted yield and minimal hazardous intermediates .

- Validation: Cross-check AI proposals with manual retrosynthesis (e.g., Corey’s guidelines) to mitigate algorithmic biases .

How should researchers address contradictory biological activity data for this compound?

Advanced

Resolve discrepancies through:

- Experimental Replication: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .

- Dose-Response Curves: Calculate EC/IC values across ≥3 independent trials to assess consistency .

- Meta-Analysis: Use tools like RevMan to statistically aggregate data, identifying outliers via Q-test (p < 0.05) .

- Mechanistic Studies: Employ molecular docking or SPR to validate receptor binding affinities, ruling out assay-specific artifacts .

What strategies ensure FAIR compliance for this compound research data?

Advanced

Adopt the NFDI4Chem framework for data management:

- Repositories: Deposit raw spectra and synthetic protocols in Chemotion or RADAR4Chem with unique digital object identifiers (DOIs) .

- Metadata Standards: Annotate datasets using ISA-Tab formats, detailing solvents, temperatures, and instrument parameters .

- Interoperability: Convert data to IUPAC-standard formats (e.g., JCAMP-DX for spectra) to enable cross-platform analysis .

Which in vitro assays are optimal for profiling this compound’s receptor interactions?

Advanced

Prioritize assays aligned with target pathways:

- GPCR Binding: Use S-GTPγS binding assays to quantify activity at amine receptors (e.g., adrenergic or serotonin receptors) .

- Enzyme Inhibition: Measure IC values via fluorometric kits (e.g., MAO-A/B inhibition) with 10 nM–100 μM concentration ranges .

- Cytotoxicity Screening: Employ MTT assays on HEK-293 cells to rule out non-specific effects at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.